molecular formula C24H24N4O5S2 B2509162 N-(3-pyrrolidin-1-ylbutyl)indolizine-2-carboxamide CAS No. 1251673-53-6

N-(3-pyrrolidin-1-ylbutyl)indolizine-2-carboxamide

Cat. No. B2509162
CAS RN: 1251673-53-6
M. Wt: 512.6
InChI Key: LZYOHYMMCXNELO-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for treating human diseases . Indolizine, on the other hand, is a nitrogen-containing heterocycle with potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .


Synthesis Analysis

The synthesis of indolizines has been achieved through various methods, including classical methodologies like Scholtz or Chichibabin reactions, transition metal-catalyzed reactions, and approaches based on oxidative coupling . Pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . Indolizine consists of a 10π conjugated planar electronic structure .


Chemical Reactions Analysis

The chemical reactions involving indolizines and pyrrolidines are diverse. For instance, the radical reaction of 2-iodoindolizines in the presence of the AIBN/n-Bu3SnH system can yield 1,3-disubstituted indolizines .


Physical And Chemical Properties Analysis

The physical and chemical properties of indolizine and pyrrolidine derivatives depend on their specific structures. For instance, some indolizine derivatives exhibit excellent fluorescence properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of indolizine and pyrrolidine derivatives can vary depending on their specific structures and the biological targets they interact with .

Future Directions

The future directions in the study of indolizine and pyrrolidine derivatives could involve the development of novel synthetic strategies and the exploration of their potential biological activities .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S2/c1-5-34-23-26-21-20(35-23)22(30)28(16-9-6-14(2)7-10-16)24(31)27(21)13-19(29)25-15-8-11-17(32-3)18(12-15)33-4/h6-12H,5,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYOHYMMCXNELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-pyrrolidin-1-ylbutyl)indolizine-2-carboxamide

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